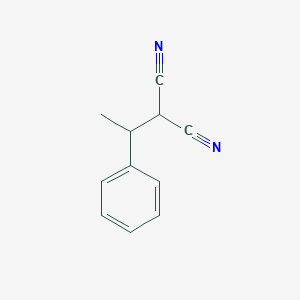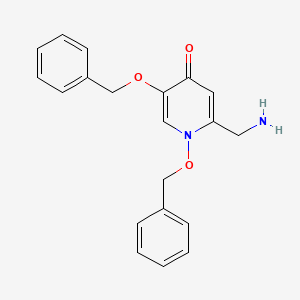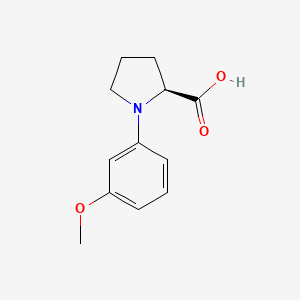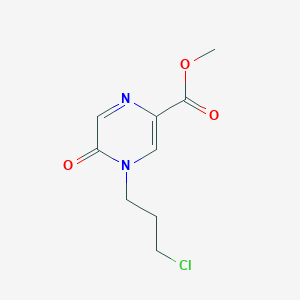
(1-Phenylethyl)malononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Phenylethyl)malononitrile is an organic compound with the chemical formula C11H10N2. It is a colorless to light yellow liquid with a distinctive smell at room temperature. This compound is soluble in various organic solvents, such as ethanol and dimethylformamide, and has a boiling point of 274-276°C at atmospheric pressure .
Vorbereitungsmethoden
The preparation of (1-Phenylethyl)malononitrile primarily involves the reaction of ethyl malonyl acetate with benzaldehyde. The process includes heating the reaction mixture, performing a condensation reaction, and purifying the product by distillation . Another method involves the Michael addition reaction between substituted nitroolefins and masked acyl cyanide reagents, which serves as carbon monoxide equivalents .
Analyse Chemischer Reaktionen
(1-Phenylethyl)malononitrile undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
(1-Phenylethyl)malononitrile is utilized in various scientific research applications:
Wirkmechanismus
The specific mechanism of action for (1-Phenylethyl)malononitrile in its applications is not well-documented. its role as an intermediate in organic synthesis suggests it participates in various molecular pathways, facilitating the formation of complex organic compounds.
Vergleich Mit ähnlichen Verbindungen
(1-Phenylethyl)malononitrile can be compared with other nitrile compounds such as malononitrile and phenacylmalononitrile:
Malononitrile: A simpler nitrile compound with the formula CH2(CN)2, used in the synthesis of thiamine and other pharmaceuticals.
Phenacylmalononitrile: Prepared by treating malononitrile with phenacyl bromide, used in the synthesis of various organic compounds.
This compound stands out due to its specific applications in OLEDs and its role as an intermediate in the synthesis of more complex organic molecules.
Eigenschaften
CAS-Nummer |
51084-12-9 |
|---|---|
Molekularformel |
C11H10N2 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
2-(1-phenylethyl)propanedinitrile |
InChI |
InChI=1S/C11H10N2/c1-9(11(7-12)8-13)10-5-3-2-4-6-10/h2-6,9,11H,1H3 |
InChI-Schlüssel |
PSAGKLLRDSJIIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)C(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-7'-amine](/img/structure/B13977105.png)
![8-Methoxybenzofuro[2,3-b]pyridine](/img/structure/B13977109.png)

![1-(2-Methylpyrazolo[1,5-B]pyridazin-3-YL)ethan-1-one](/img/structure/B13977122.png)
![N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-methyl-acetamide](/img/structure/B13977131.png)

